molecular formula C15H10BrCl3N4O5 B11704707 N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}-3,5-dinitrobenzamide

N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}-3,5-dinitrobenzamide

Cat. No.: B11704707
M. Wt: 512.5 g/mol
InChI Key: HVVDPNLIQNPYOT-UHFFFAOYSA-N
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Description

N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}-3,5-dinitrobenzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of bromine, chlorine, and nitro groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}-3,5-dinitrobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-bromoaniline with trichloroacetaldehyde to form an intermediate, which is then reacted with 3,5-dinitrobenzoyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}-3,5-dinitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro groups can yield amino derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}-3,5-dinitrobenzamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}-3,5-dinitrobenzamide involves its interaction with specific molecular targets and pathways. The compound’s bromine and nitro groups play a crucial role in its reactivity and biological activity. It is believed to interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine
  • 4-(4-Bromophenyl)-thiazol-2-amine
  • N-{[(4-bromophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide

Uniqueness

N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}-3,5-dinitrobenzamide stands out due to its unique combination of bromine, chlorine, and nitro groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H10BrCl3N4O5

Molecular Weight

512.5 g/mol

IUPAC Name

N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-3,5-dinitrobenzamide

InChI

InChI=1S/C15H10BrCl3N4O5/c16-9-1-3-10(4-2-9)20-14(15(17,18)19)21-13(24)8-5-11(22(25)26)7-12(6-8)23(27)28/h1-7,14,20H,(H,21,24)

InChI Key

HVVDPNLIQNPYOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])Br

Origin of Product

United States

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